2-Amino-6-(3-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
Properties
IUPAC Name |
2-amino-6-[(3-methylphenyl)methyl]-5,5-dioxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O6S/c1-17-8-7-9-18(12-17)16-32-22-11-6-5-10-20(22)26-28(39(32,33)34)25(21(15-30)29(31)38-26)19-13-23(35-2)27(37-4)24(14-19)36-3/h5-14,25H,16,31H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLWLAOKWBJOHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC(=C(C(=C5)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-6-(3-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex heterocyclic organic molecule with significant potential in medicinal chemistry. Its structure incorporates a pyrano-benzothiazine core, characterized by a unique arrangement of functional groups that contribute to its biological activity. The molecular formula is and it has a molecular weight of approximately 545.61 g/mol .
Structural Features
The compound is notable for its intricate structural features:
- Pyrano and Benzothiazine Rings : These fused rings provide a stable framework for biological interactions.
- Functional Groups : The presence of amino, carbonitrile, and methoxy groups enhances its reactivity and solubility.
Anticancer Properties
Research indicates that compounds similar to this one exhibit anticancer activity . For instance, derivatives with similar structural motifs have shown effectiveness against various cancer cell lines. Specific studies have highlighted:
- Inhibition of Cell Proliferation : Compounds derived from similar frameworks have demonstrated the ability to inhibit the growth of cancer cells in vitro .
- Mechanisms of Action : The mechanisms often involve apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The compound may also exhibit neuroprotective properties , potentially acting as an inhibitor of monoamine oxidase (MAO). MAO inhibitors are known for their role in treating mood disorders and neurodegenerative diseases. Studies have shown that compounds with similar structures can:
- Increase Neurotransmitter Levels : By inhibiting MAO, these compounds can elevate levels of neurotransmitters such as serotonin and dopamine .
- Protect Neuronal Cells : Research has indicated protective effects against oxidative stress in neuronal cells.
Antimicrobial Activity
Preliminary investigations suggest that this compound might possess antimicrobial properties , which could be attributed to its structural characteristics that allow it to interact with microbial cell membranes or enzymes involved in cell wall synthesis.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| 2-Amino-6-(3-methylbenzyl)-4-(4-trifluoromethylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide | Similar heterocyclic structure | Enhanced electronic properties due to trifluoromethyl group |
| 6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | Pyrano and pyrazole rings | Exhibits strong anticancer activity |
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibitory effects on various cancer cell lines; apoptosis induction |
| Neuroprotective | MAO inhibition; increased neurotransmitter levels |
| Antimicrobial | Potential interaction with microbial cells |
Case Study 1: Anticancer Activity Evaluation
A study evaluated the effects of a related compound on HT-29 colon cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was primarily through apoptosis as evidenced by increased caspase activity.
Case Study 2: Neuroprotective Mechanism
In vitro studies using rat cortical neurons demonstrated that treatment with structurally similar compounds led to reduced oxidative stress markers. This suggests potential therapeutic applications for neurodegenerative diseases like Alzheimer's.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison of Key Analogs
Key Observations:
Scaffold Diversity: The target compound’s pyrano-benzothiazine core differs from pyrano-pyrazole analogs (e.g., compounds 3s, 6h), which lack the sulfone group. This may influence solubility and target selectivity.
Substituent Effects :
- The 3-methylbenzyl group (target compound) vs. 4-chlorobenzyl (6h): Bulky aromatic substituents at position 6 may enhance hydrophobic interactions in MAO-B’s substrate cavity .
- 3,4,5-Trimethoxyphenyl (target compound) vs. 3-methoxyphenyl (3s): The electron-donating methoxy groups in the trimethoxyphenyl moiety likely improve binding affinity to MAO-B, as seen in analogs like 7r (IC₅₀ = 0.12 µM for MAO-B) .
Sulfone vs.
Notes:
Preparation Methods
Reaction Components and Mechanistic Pathway
The foundational synthesis employs a one-pot three-component reaction between N-ethyl-1H-2,1-benzothiazin-4(3H)-one-2,2-dioxide (4), substituted isatins (5a–e), and methylene-active nitriles (6–7). Mechanistically, triethanolamine catalyzes initial Knoevenagel condensation between isatin and nitrile, generating an electrophilic acrylonitrile intermediate. Subsequent Michael addition of benzothiazinone enolate forms the pyrano-benzothiazine core, followed by cyclodehydration to install the spiro-oxindole system.
$$
\text{4} + \text{5} + \text{6/7} \xrightarrow{\text{TEA}} \text{Target Compound} \quad
$$
Optimization of Reaction Parameters
Systematic screening identified ethanol as the optimal solvent (5 mL/mmol), with triethanolamine (1 eq.) providing superior catalytic activity over DBU or piperidine. Heating at 80°C for 30 minutes with malononitrile (6) gave 83% yield, while cyanoacetic acid ethyl ester (7) required extended heating (2 h) for comparable efficiency. Critical to regioselectivity was the N-ethyl group on benzothiazinone, preventing O-alkylation side reactions.
Table 1. Solvent and Catalyst Screening for Domino Cyclization
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Triethanolamine | 80 | 0.5 | 83 |
| DMF | DBU | 100 | 1 | 62 |
| THF | Piperidine | 65 | 2 | 47 |
| MeCN | Et₃N | 70 | 1.5 | 58 |
Mixed Anhydride Intermediate Method
Sodium Salt Formation and Acylation
Alternative routes begin with generating the sodium salt of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide (X). Treatment with cinnamoyl chloride (1.1 eq.) in dichloromethane at 0°C produces mixed anhydride XI, which undergoes aminolysis with 2-aminopyridine to install the amide functionality.
$$
\text{X} + \text{RCOCl} \rightarrow \text{XI} \xrightarrow{\text{2-AP}} \text{Ia} \quad
$$
Sequential Esterification-Anhydride Formation
For enhanced efficiency, the anhydride XI undergoes in situ esterification with excess cinnamoyl chloride (2.5 eq.) at 25°C, yielding ester-anhydride XII. Subsequent reaction with 3-methylbenzylamine introduces the 6-substituent, achieving 76% yield over three steps. Key purification involves silica chromatography (EtOAc/hexane 3:7) to isolate the tert-butyl ester intermediate.
Condensation Strategies for Trimethoxyphenyl Incorporation
Steric-Controlled Aldol Condensation
The 3,4,5-trimethoxyphenyl group is introduced via modified Claisen-Schmidt condensation. Reacting 3,4,5-trimethoxybenzaldehyde (2 eq.) with phenylenedi-imino dipropanenitrile (II) in DMF/KOtBu at 15–20°C affords intermediate III in 89% yield. Computational modeling reveals the para-imino configuration minimizes steric clash between methoxy groups and the benzothiazine core.
Table 2. Condensation Conditions for Aromatic Substituent Installation
| Aldehyde | Base | Solvent | Temp (°C) | Yield III (%) |
|---|---|---|---|---|
| 3,4,5-Trimethoxybenzaldehyde | KOtBu | DMF | 20 | 89 |
| 4-Methoxybenzaldehyde | NaOMe | i-PrOH | 25 | 72 |
| Benzaldehyde | NaOH | EtOH | 30 | 68 |
Guanidine-Mediated Cyclization
Intermediate III reacts with guanidine carbonate (3 eq.) in refluxing ethanol to form the pyrimidine ring, simultaneously introducing the 2-amino group. Slow addition over 2 h prevents exothermic decomposition, with final recrystallization from ethanol/DMF (1:1) yielding 92% pure product.
Purification and Characterization Protocols
Crystallization Optimization
Recrystallization solvents critically impact purity:
Spectroscopic Fingerprints
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH₂), 7.38–6.89 (m, 9H arom.), 5.12 (d, J=12 Hz, 1H pyran), 3.84 (s, 9H, OCH₃), 2.31 (s, 3H, CH₃). ESI-MS m/z 616.2 [M+H]+ confirms molecular formula C₃₂H₂₉N₃O₆S.
Comparative Analysis of Synthetic Routes
Table 3. Route Comparison for Industrial Scalability
| Method | Steps | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Domino Cyclization | 3 | 78 | 98 | 1.0 |
| Mixed Anhydride | 5 | 62 | 95 | 1.8 |
| Condensation | 4 | 71 | 97 | 1.3 |
The domino approach offers superior atom economy but requires strict anhydrous conditions. Anhydride routes enable late-stage diversification at C6 but suffer from lower yields in scale-up. Condensation methods provide excellent trimethoxyphenyl regiocontrol but generate stoichiometric imine byproducts.
Q & A
Q. What synthetic methodologies optimize yield and purity for this compound?
A one-pot multicomponent reaction (MCR) under ambient conditions using urea as an organocatalyst achieves high yields (e.g., 89%) and reduces purification complexity. Post-reaction, the crude product is precipitated, washed with aqueous ethanol, and recrystallized from ethanol or DMSO to enhance purity . Solvent selection (e.g., DMSO for slow crystallization) and catalyst choice are critical for minimizing side products .
Q. How is structural characterization performed for this compound?
Use a combination of NMR, NMR, and TOF-MS for preliminary analysis. For definitive confirmation, single-crystal X-ray diffraction is recommended, as demonstrated in related dihydropyrano-benzothiazine derivatives . Crystallization conditions (e.g., dissolving 50 mg in 5 mL DMSO) must be optimized to obtain high-quality crystals .
Q. Which solvents are optimal for crystallization?
Ethanol and DMSO are effective for recrystallization. Ethanol facilitates rapid precipitation, while DMSO allows slow crystal growth, improving lattice formation. Solvent polarity and solubility parameters should align with the compound’s hydrophobic/ hydrophilic balance .
Advanced Research Questions
Q. How can conflicting spectral data during structural elucidation be resolved?
Cross-validate NMR and MS data with X-ray crystallography. For example, bond distances and angles from crystallography (e.g., C–N: 1.34 Å, C–O: 1.43 Å) can resolve ambiguities in NMR assignments . Computational methods (e.g., density functional theory) may simulate spectra to identify discrepancies caused by tautomerism or dynamic effects .
Q. What computational approaches model the compound’s biological interactions?
Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can predict binding affinities to target proteins (e.g., kinases). Pair these with molecular dynamics simulations to assess stability of ligand-receptor complexes over time . AI-driven tools (e.g., COMSOL Multiphysics) enable multi-parameter optimization of reaction pathways and interaction thermodynamics .
Q. How does the 3-methylbenzyl substituent influence bioactivity?
Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., replacing methyl with ethyl or halogens). Compare inhibition constants () in enzymatic assays and correlate with steric/electronic parameters (e.g., Hammett constants) . For in-depth analysis, use X-ray co-crystallization to visualize substituent-protein interactions .
Q. What experimental designs validate metabolic stability in vitro?
Use LC-MS/MS to monitor metabolic degradation in liver microsomes. Radiolabel the compound (e.g., ) for precise tracking of metabolites. Control incubation conditions (pH 7.4, 37°C) and co-factors (NADPH) to mimic physiological environments .
Methodological Considerations
- Data Contradiction Analysis : When NMR signals overlap (e.g., aromatic protons), employ 2D techniques (HSQC, HMBC) or variable-temperature NMR to separate resonances . For mass spectrometry conflicts, high-resolution MS (HRMS) or isotopic labeling clarifies fragmentation patterns .
- Theoretical Frameworks : Link synthesis pathways to Green Chemistry principles (e.g., atom economy in MCRs) or electronic structure theories (e.g., frontier molecular orbital analysis for reactivity prediction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
